![molecular formula C13H15FO2 B12541026 Ethyl 2-[(2-fluorophenyl)methylidene]butanoate CAS No. 653578-39-3](/img/structure/B12541026.png)
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a fluorinated aromatic ring, and a butanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of ethyl 2-[(2-fluorophenyl)methyl]butanol.
Substitution: Formation of compounds with substituted aromatic rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-fluorophenyl)methylidene]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The fluorinated aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be compared with other similar compounds, such as:
- Ethyl 2-[(2-chlorophenyl)methylidene]butanoate
- Ethyl 2-[(2-bromophenyl)methylidene]butanoate
- Ethyl 2-[(2-methylphenyl)methylidene]butanoate
These compounds share a similar ester structure but differ in the substituents on the aromatic ring
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and potential biological activity.
Eigenschaften
CAS-Nummer |
653578-39-3 |
|---|---|
Molekularformel |
C13H15FO2 |
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
ethyl 2-[(2-fluorophenyl)methylidene]butanoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
BODMAEPOIAQWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)


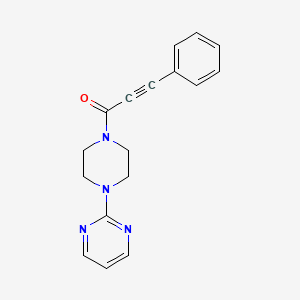
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)

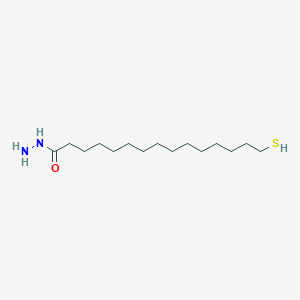
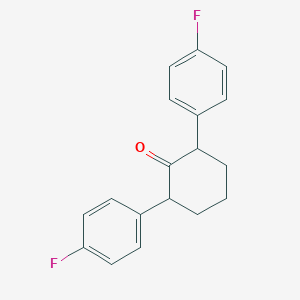
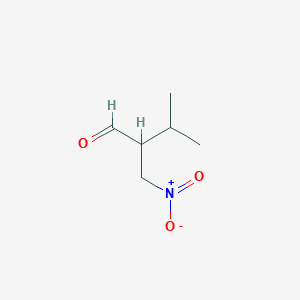
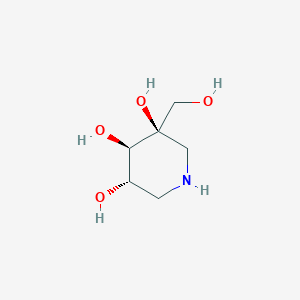
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
